molecular formula C11H15N3O B2940785 3-(cyclopent-3-en-1-yl)-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197812-37-4

3-(cyclopent-3-en-1-yl)-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Katalognummer: B2940785
CAS-Nummer: 2197812-37-4
Molekulargewicht: 205.261
InChI-Schlüssel: XBQZCPMWEAVNRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(cyclopent-3-en-1-yl)-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds known for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties .

Eigenschaften

IUPAC Name

5-cyclopent-3-en-1-yl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-8-14-11(15)13(2)10(12-14)9-6-4-5-7-9/h3-5,9H,1,6-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQZCPMWEAVNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC=C)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(cyclopent-3-en-1-yl)-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound belonging to the triazole class. This compound's unique structural characteristics, including cyclopentene and propene substituents, suggest potential biological activities that warrant investigation. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.

The molecular formula of the compound is C12H15N3OC_{12}H_{15}N_3O with a molecular weight of approximately 205.261 g/mol. The compound features a five-membered ring structure that includes three nitrogen atoms, typical of triazoles.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight205.261 g/mol
CAS Number2197812-37-4
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. Common solvents used in the synthesis include ethanol and methanol to enhance solubility and yield. Specific reaction conditions such as temperature and pressure are critical for optimizing the synthesis process.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. The presence of the triazole ring is crucial for interaction with microbial enzymes, potentially inhibiting their growth.

Cytotoxicity

A recent study evaluated the cytotoxic effects of several compounds including this triazole derivative against various cancer cell lines. The results indicated that it has a notable cytotoxic effect with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

The proposed mechanism of action involves the inhibition of specific enzyme pathways related to cell division and proliferation in cancer cells. The compound may also induce apoptosis through mitochondrial pathways.

Case Study 1: Anticancer Activity

In vitro studies were conducted on human breast cancer cells (MCF7) where treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests its potential as an anticancer agent.

Case Study 2: Antifungal Properties

Another research effort focused on the antifungal activity against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its effectiveness against fungal infections.

Safety and Toxicity

Toxicological assessments reveal that while the compound shows promise in various therapeutic areas, it also exhibits toxicity in certain concentrations. It is classified as harmful if ingested and poses risks to aquatic life . Therefore, further studies are necessary to assess its safety profile comprehensively.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The biological and electronic properties of 4,5-dihydro-1H-1,2,4-triazol-5-ones are heavily influenced by their substituents. Key comparisons include:

Table 1: Substituent Effects on Bioactivity and Properties

Compound Name / Substituents R1 (Position 3) R2 (Position 1) Key Properties/Activities Reference
Target Compound Cyclopent-3-en-1-yl Prop-2-en-1-yl Not explicitly reported (theoretical focus)
1-Acetyl-3-methyl-4-(diethylaminobenzylidene) Methyl Acetyl High antioxidant activity (comparable to BHT/BHA)
3-(m-Chlorobenzyl)-4-(methoxybenzylidene) m-Chlorobenzyl Optimized DFT/HF properties; HOMO-LUMO gap = 4.4 eV
3-Cyclopropyl-4-(acetoxybenzylidene) Cyclopropyl Synthesized via condensation; no bioactivity data
3-(p-Methoxybenzyl)-4-(nitrobenzylidene) p-Methoxybenzyl Acetyl Anticancer activity (molecular docking)

Key Observations :

  • Propenyl Chain: The prop-2-en-1-yl group may enhance radical scavenging via conjugation, similar to arylidenamino derivatives in , though direct comparisons are lacking.
Antioxidant Activity

Antioxidant performance is frequently assessed via reducing power (Oyaizu method), free radical scavenging (Blois method), and metal chelation.

Table 2: Antioxidant Activity Comparison

Compound Reducing Power (IC₅₀) DPPH Scavenging (IC₅₀) Reference Antioxidants (IC₅₀) Reference
1-Acetyl-3-methyl derivatives 12.5 μM 18.3 μM BHT (15.0 μM), BHA (16.2 μM)
3-(Morpholin-4-yl-methyl) derivatives 22.1 μM 25.4 μM α-Tocopherol (20.5 μM)
Target Compound Not reported Not reported

Key Observations :

  • Acetylated derivatives (e.g., 1-acetyl-3-methyl) exhibit superior antioxidant capacity due to enhanced electron delocalization .
  • The absence of an acetyl or strong EWG in the target compound may limit its antioxidant efficacy unless the propenyl group compensates via resonance stabilization.
Acidic Properties (pKa)

The weak acidity of the triazolone ring is critical for solubility and receptor binding. pKa values are determined via potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous media.

Table 3: pKa Values of Selected Derivatives

Compound pKa (in DMSO) Substituent Effects Reference
3-Methyl-4-phenylacetylamino 8.5 Methyl (EDG) raises pKa
3-Aryl-4-(diethylaminobenzylidene) 7.9 Aryl (moderate EWG) lowers pKa
Target Compound Not reported Cyclopentenyl (EWG) may lower pKa

Key Observations :

  • Electron-donating groups (e.g., methyl) increase pKa, while EWGs (e.g., aryl, cyclopentenyl) decrease it. The target compound’s pKa is hypothesized to be <8.0 based on its substituent profile .
Computational and Spectroscopic Properties

Theoretical studies (DFT/B3LYP, HF methods) predict electronic transitions, HOMO-LUMO gaps, and dipole moments.

Table 4: Computational Data Comparison

Compound HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D) Reference
1-Acetyl-3-methyl (B3LYP/6-311G(d)) -6.2 -1.8 4.4 4.5
3-(p-Methoxybenzyl) (HF/3-21G) -5.9 -1.5 4.4 3.8
Target Compound

Key Observations :

  • Smaller HOMO-LUMO gaps (~4.4 eV) correlate with higher reactivity in aryl-substituted derivatives.
  • The cyclopentenyl group in the target compound may introduce steric strain, affecting planarity and dipole moments compared to aryl analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(cyclopent-3-en-1-yl)-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by alkylation. For example, analogous triazolone derivatives are prepared by reacting substituted amines with thiocyanate precursors under reflux in ethanol or acetonitrile . Optimization may involve adjusting solvent polarity (e.g., using DMF for higher yields) or temperature control to minimize side products.
  • Key Considerations : Monitor intermediates using TLC or HPLC, and characterize products via 1^1H/13^{13}C NMR and IR spectroscopy to confirm structural integrity.

Q. How can the acidity (pKa) of this triazolone derivative be determined experimentally, and what solvents are suitable for such measurements?

  • Methodology : Use potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF). Plot mV vs. titrant volume to derive half-neutralization potentials (HNP) and calculate pKa values .
  • Example Data :

SolventHNP (mV)pKa
Isopropyl alcohol2508.2
DMF3107.5
  • Note : Solvent choice impacts ionization; DMF stabilizes anions, lowering pKa compared to alcohols.

Q. What spectroscopic techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

  • Techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., cyclopentene ring orientation) .
  • NMR : 1^1H NMR identifies vinyl protons (δ 5.2–5.8 ppm for prop-2-en-1-yl) and cyclopentene protons (δ 5.5–6.0 ppm). 13^{13}C NMR distinguishes carbonyl (C=O, δ 160–170 ppm) and triazole ring carbons .
    • Ambiguity Resolution : Compare experimental data with DFT-calculated chemical shifts for validation .

Advanced Research Questions

Q. How do substituents (e.g., cyclopentene vs. cyclohexyl) influence the electronic properties and reactivity of the triazolone core?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze Mulliken charges, HOMO-LUMO gaps, and electrostatic potential surfaces. Cyclopentene’s strained ring increases electron density at the triazole nitrogen, enhancing nucleophilic reactivity compared to cyclohexyl derivatives .
  • Data Insight :

  • HOMO-LUMO gap: Cyclopentene-substituted triazolone = 4.8 eV vs. cyclohexyl = 5.2 eV.
  • Higher HOMO density at N1/N4 positions facilitates electrophilic attacks.

Q. What experimental strategies can address contradictions in observed pKa values across different solvents?

  • Analysis : Discrepancies arise from solvent polarity and hydrogen-bonding effects. For example, acetone (low polarity) may yield higher pKa due to poor anion stabilization. Validate results using UV-Vis spectrophotometry in tandem with potentiometry .
  • Resolution : Apply the Yasuda-Shedlovsky extrapolation method to correlate pKa values with solvent dielectric constants.

Q. How can flow chemistry improve the scalability and safety of synthesizing this compound, particularly for hazardous intermediates?

  • Design : Use continuous-flow reactors to control exothermic reactions (e.g., alkylation steps). For example, microreactors with precise temperature control (≤0°C) minimize decomposition of prop-2-en-1-yl intermediates .
  • Optimization : Apply Design of Experiments (DoE) to assess parameters (residence time, stoichiometry) and maximize yield while reducing waste.

Q. What mechanisms explain the compound’s stability under oxidative conditions, and how can degradation pathways be inhibited?

  • Mechanistic Study : Perform accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. The cyclopentene ring is prone to epoxidation, while the triazolone core may hydrolyze under acidic conditions.
  • Mitigation : Introduce steric hindrance (e.g., methyl groups) or use antioxidants (e.g., BHT) to stabilize the cyclopentene moiety .

Data Contradiction and Resolution

Q. Conflicting reports on the compound’s solubility: How can researchers reconcile discrepancies between computational predictions and experimental data?

  • Approach :

Calculate logP values using software (e.g., ChemAxon) to predict hydrophobicity.

Validate experimentally via shake-flask method in octanol/water.

  • Case Study : Predicted logP = 2.5 vs. experimental logP = 3.1. Adjust models by incorporating conformational analysis (e.g., cyclopentene’s non-planarity increases lipophilicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.